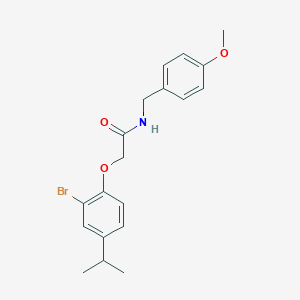![molecular formula C21H17Cl3N2O3S B296758 N-(2-chlorobenzyl)-2-{3-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide](/img/structure/B296758.png)
N-(2-chlorobenzyl)-2-{3-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-2-{3-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide, also known as C21H16Cl3N2O3S, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study.
Wirkmechanismus
The mechanism of action of N-(2-chlorobenzyl)-2-{3-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide involves its ability to inhibit the activity of PRMTs. Specifically, the compound binds to the active site of PRMTs and prevents them from catalyzing the transfer of methyl groups to arginine residues on target proteins. This inhibition leads to a decrease in the methylation of target proteins, which can have downstream effects on cellular processes such as gene expression and signal transduction.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-chlorobenzyl)-2-{3-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide are dependent on the specific PRMT isoforms that are inhibited. Different PRMT isoforms have been shown to have distinct roles in cellular processes, and their inhibition can have varying effects depending on the context. Some of the potential effects of PRMT inhibition include alterations in gene expression, changes in cell proliferation and differentiation, and modulation of immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using N-(2-chlorobenzyl)-2-{3-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide in lab experiments is its specificity for PRMTs. This specificity allows researchers to selectively target PRMTs and study their role in cellular processes without affecting other cellular pathways. However, one of the limitations of using this compound is its potential toxicity. Like many chemical probes, N-(2-chlorobenzyl)-2-{3-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide can have off-target effects and may be toxic to cells at high concentrations.
Zukünftige Richtungen
There are several future directions for research on N-(2-chlorobenzyl)-2-{3-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide. One area of focus is the development of more potent and selective PRMT inhibitors based on the structure of this compound. Additionally, researchers are interested in studying the downstream effects of PRMT inhibition in various disease contexts, such as cancer and cardiovascular disease. Finally, there is a need for further investigation into the potential toxicity of this compound and its derivatives, as well as their pharmacokinetic properties and potential for clinical use.
Synthesemethoden
The synthesis of N-(2-chlorobenzyl)-2-{3-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide involves a series of chemical reactions. The starting material for the synthesis is 2-chlorobenzylamine, which is reacted with 4-chlorobenzenesulfonyl chloride to form N-(2-chlorobenzyl)-4-chlorobenzenesulfonamide. This intermediate is then reacted with 3-chloro-4-nitroaniline to form N-(2-chlorobenzyl)-2-{3-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorobenzyl)-2-{3-chloro[(4-chlorophenyl)sulfonyl]anilino}acetamide has been studied extensively for its potential applications in various areas of scientific research. One of its primary uses is as a chemical probe for studying the role of protein arginine methyltransferases (PRMTs) in cellular processes. PRMTs are enzymes that play a critical role in the regulation of gene expression, and their dysregulation has been linked to a variety of diseases, including cancer and cardiovascular disease.
Eigenschaften
Molekularformel |
C21H17Cl3N2O3S |
|---|---|
Molekulargewicht |
483.8 g/mol |
IUPAC-Name |
2-(3-chloro-N-(4-chlorophenyl)sulfonylanilino)-N-[(2-chlorophenyl)methyl]acetamide |
InChI |
InChI=1S/C21H17Cl3N2O3S/c22-16-8-10-19(11-9-16)30(28,29)26(18-6-3-5-17(23)12-18)14-21(27)25-13-15-4-1-2-7-20(15)24/h1-12H,13-14H2,(H,25,27) |
InChI-Schlüssel |
RVUOMTQNHPMHEJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)CNC(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(2-Bromo-4-isopropylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B296683.png)

![2-[2-Bromo-4-(propan-2-yl)phenoxy]-1-(pyrrolidin-1-yl)ethanone](/img/structure/B296685.png)
![methyl 2-amino-4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296688.png)
![methyl 2-amino-7-hydroxy-4-[4-[(4-methylphenyl)methoxy]phenyl]-4H-chromene-3-carboxylate](/img/structure/B296689.png)
![methyl 2-amino-4-[3-ethoxy-4-(naphthalen-2-ylmethoxy)phenyl]-7-hydroxy-4H-chromene-3-carboxylate](/img/structure/B296690.png)
![ethyl 6-amino-5-cyano-4-{4-[(2-cyanobenzyl)oxy]-3-ethoxy-5-iodophenyl}-2-methyl-4H-pyran-3-carboxylate](/img/structure/B296694.png)
![ethyl 6-amino-5-cyano-4-{2-[(3-fluorobenzyl)oxy]phenyl}-2-methyl-4H-pyran-3-carboxylate](/img/structure/B296697.png)
![ethyl 4-[4-(allyloxy)-3-iodo-5-methoxyphenyl]-6-amino-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B296698.png)